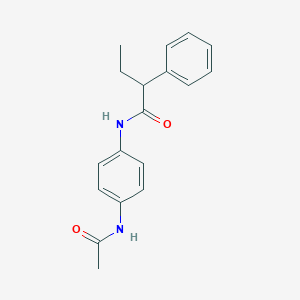![molecular formula C18H22N4O4S B297188 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297188.png)
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furapromidium, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been found to possess unique properties that make it a valuable tool in various areas of research.
Mechanism of Action
The mechanism of action of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of the cell cycle. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell types and has shown promise as a potential cancer treatment. However, one of the limitations of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
Future Directions
There are several future directions for research on 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem. One area of research is the development of more potent and selective analogs of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem that can be used in clinical settings. Another area of research is the identification of the specific molecular targets of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, research is needed to better understand the toxicity of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem and to develop strategies to mitigate its toxic effects. Overall, the potential applications of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem in scientific research are vast and exciting, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem involves the reaction of 2-furoyl chloride with piperazine in the presence of sodium hydroxide to form the intermediate compound, 4-(2-furoyl)-1-piperazinecarboxylic acid. This intermediate is then reacted with ethyl acetoacetate and thiourea to produce the final product, 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Scientific Research Applications
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,3-diethyl-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H22N4O4S/c1-3-21-15(23)13(16(24)22(4-2)18(21)27)12-19-7-9-20(10-8-19)17(25)14-6-5-11-26-14/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChI Key |
ONLPZHQVNOKLNR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)N(C1=S)CC |
Canonical SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)N(C1=S)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)